POLYGLYCEROL METHACRYLATE
Description
Significance and Research Context in Polymer Science
In polymer science, the quest for synthetic polymers that mimic the properties of biological molecules is a significant driver of innovation. Polyglycerol methacrylate (B99206) has emerged as a prominent material in this context, primarily due to its structural resemblance to natural polyols and its potential as a high-performance alternative to more conventional hydrophilic polymers. acs.org The significance of PGMA is rooted in the remarkable characteristics of the polyglycerol (PG) backbone, which imparts high water solubility and excellent biocompatibility. fu-berlin.denih.gov The presence of numerous hydroxyl groups along the polymer chain not only governs its hydrophilicity but also provides abundant sites for further chemical modification, allowing for the creation of materials with tailored functionalities. fu-berlin.demdpi.com
Research into PGMA is often framed as a search for alternatives to poly(ethylene glycol) (PEG), a widely used polymer in biomedical fields. acs.orgmdpi.com While PEG is valued for its properties, concerns over potential by-products like 1,4-dioxane (B91453) have spurred interest in other biocompatible polymers. mdpi.comscilit.com PGMA offers a compelling substitute, providing similar or enhanced hydrophilicity and biocompatibility without the associated risks. nih.gov Furthermore, the pendant hydroxyl groups of PGMA can engage in hydrogen bonding, which can be leveraged to create hydrogels with specific mechanical properties and swelling behaviors. mdpi.com The versatility of PGMA is further demonstrated by its use in creating amphiphilic block copolymers and other complex architectures with controlled structures and specific functions. rsc.org
Evolution of Polyglycerol Methacrylate Materials Science
The materials science of this compound has evolved significantly, with advancements in synthetic methodologies enabling precise control over the polymer's architecture and molecular weight. Early approaches often relied on the post-polymerization modification of a precursor polymer, poly(glycidyl methacrylate) (pGMA). rsc.orgacs.org In this versatile method, the pendant epoxide groups of pGMA are subjected to nucleophilic ring-opening reactions, which can install a wide array of functional groups. researchgate.net Hydrolysis of the epoxide rings, for instance, yields the characteristic di-hydroxyl functionality of a glycerol (B35011) moiety, transforming the hydrophobic pGMA into hydrophilic poly(glycerol methacrylate). rsc.orgacs.org
More recent advancements have focused on controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization allows for the direct synthesis of well-defined PGMA with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ or Mw/Mn). nih.govacs.org A common strategy involves the polymerization of a protected monomer, isopropylideneglycerol (B7884900) methacrylate (IPGMA), followed by the acidic deprotection of the acetal (B89532) groups to reveal the hydroxyl functionalities of PGMA. nih.govacs.org This route is often faster and more efficient than the direct aqueous solution polymerization of glycerol monomethacrylate (GMA). acs.org Researchers have successfully employed RAFT aqueous emulsion polymerization to produce high molecular weight PGMA, achieving high monomer conversions and maintaining good control over the polymerization process. nih.govacs.org This evolution from post-polymerization modification to controlled, direct synthesis represents a critical step forward, enabling the production of highly defined PGMA for specialized applications.
Scope of Academic Investigation and Interdisciplinary Relevance
The unique properties of this compound have propelled its investigation across a wide range of scientific disciplines, highlighting its significant interdisciplinary relevance. The primary field of application is in the biomedical and pharmaceutical sectors. fu-berlin.demdpi.com PGMA-based materials are extensively explored for drug delivery systems, where their biocompatibility and tunable degradation are highly valued. nih.govnih.gov They are used to form hydrogels and nanogels, which can serve as depots for the controlled release of therapeutics or as scaffolds that mimic the natural extracellular matrix for tissue engineering. nih.govrsc.org For example, hydrogels formed from functionalized polyglycerol can be tailored to have a mechanical stiffness suitable for supporting 3D cell growth and the formation of multicellular tumor spheroids. nih.gov Furthermore, PGMA has been investigated as a PEG alternative for protein conjugation, demonstrating the ability to preserve the biological activity of proteins under harsh conditions. acs.org
Beyond biomedicine, PGMA has found applications in other areas of materials science. One notable example is its use in the dimensional stabilization of wood. researchgate.net When wood is treated with a waterborne solution of PGMA and polymerized in situ, the resulting wood-polymer composite exhibits improved dimensional stability due to the bulking effect of the polymer within the wood cell walls. researchgate.net The polymer's ability to form crosslinked networks has also been harnessed to create coatings and modify surfaces, imparting properties such as hydrophilicity and antifouling capabilities. mdpi.com The broad scope of these applications, from advanced medical therapies to industrial material enhancement, underscores the versatility and importance of PGMA in contemporary research.
Research Data on PGMA Synthesis
The following table summarizes findings from research on the synthesis of PGMA-based copolymers using RAFT aqueous emulsion polymerization. This method allows for the creation of well-defined block copolymers, which are precursors to high molecular weight PGMA.
| Target Copolymer | Macro-CTA | Monomer | Monomer Conversion (%) | Mn (g/mol, GPC) | Dispersity (Mw/Mn) |
|---|---|---|---|---|---|
| PGMA39–PIPGMA250 | PGMA39 | IPGMA | >99 | 32,300 | 1.23 |
| PGMA39–PIPGMA500 | PGMA39 | IPGMA | >99 | 60,100 | 1.23 |
| PGMA39–PIPGMA750 | PGMA39 | IPGMA | 97 | 85,900 | 1.29 |
| PGMA39–PIPGMA1000 | PGMA39 | IPGMA | 96 | 104,700 | 1.38 |
Properties
CAS No. |
12737-61-0 |
|---|---|
Molecular Formula |
Ca(ReO4)2 |
Synonyms |
POLYGLYCEROL METHACRYLATE |
Origin of Product |
United States |
Synthetic Pathways and Monomer Design for Polyglycerol Methacrylate
Strategies for Glycerol (B35011) Methacrylate (B99206) Monomer Precursor Synthesis
The synthesis of the monomer precursors for polyglycerol methacrylate is a critical step that dictates the properties of the final polymer. Various routes have been developed to create these essential building blocks.
Isopropylideneglycerol (B7884900) Methacrylate (IPGMA) Pathways and Derivatization
Isopropylideneglycerol methacrylate (IPGMA) serves as a key protected monomer precursor in the synthesis of high molecular weight poly(glycerol monomethacrylate) (PGMA). This strategy involves the use of IPGMA, where the diol functionality of glycerol is protected by an isopropylidene group. This protection is crucial for preventing unwanted side reactions during polymerization.
The typical pathway involves the polymerization of the water-immiscible IPGMA monomer, often through Reversible Addition-Fragmentation chain Transfer (RAFT) aqueous emulsion polymerization. This technique allows for the creation of well-defined block copolymers. For instance, a water-soluble PGMA chain transfer agent can be used as a steric stabilizer to produce PGMA-PIPGMA diblock copolymer nanoparticles. nih.gov
Following polymerization, the protecting isopropylidene groups on the PIPGMA block are removed. This deprotection is achieved through acid-catalyzed hydrolysis, which converts the hydrophobic PIPGMA block into the hydrophilic PGMA, leading to the dissolution of the nanoparticles and yielding a high molecular weight PGMA homopolymer. nih.govrsc.org This precursor route is advantageous as it allows for faster polymerization rates and higher monomer conversions compared to the direct solution polymerization of unprotected glycerol monomethacrylate. nih.govrsc.org
The industrial synthesis of glycerol monomethacrylate (GMA) itself often relies on the acid-catalyzed deprotection of IPGMA. taylorandfrancis.com An alternative method involves reacting IPGMA with methanol (B129727) in the presence of an acidic silicate (B1173343) catalyst to obtain anhydrous glycerol mono(meth)acrylate, avoiding the use of glycidyl (B131873) methacrylate, which has health concerns. rsc.org
Glycidyl Methacrylate (GMA) as a Versatile Monomeric Building Block
Glycidyl methacrylate (GMA) is a widely utilized and versatile monomer for creating functional polymers due to its reactive epoxy group. Poly(glycidyl methacrylate) (PGMA) serves as a precursor scaffold, where the pendant epoxide rings can be opened post-polymerization to generate poly(glycerol methacrylate) (PGOHMA) and its derivatives. nih.govacs.org This ring-opening can be accomplished with various nucleophiles, including amines, thiols, and acids, or through hydrolysis, allowing for the introduction of a wide range of functionalities. researchgate.netrsc.org
The polymerization of GMA itself can be controlled to be selective. For example, a monomer-activated anionic ring-opening polymerization can selectively polymerize the epoxide group while preserving the methacrylate functionality. researchgate.netacs.org This results in the formation of poly(glycidyl methacrylate ether) with pendant methacrylate groups that can be used for subsequent cross-linking reactions. researchgate.netacs.org
Furthermore, linear and star-shaped PGMA polymers have been synthesized via atom transfer radical polymerization (ATRP). nih.govacs.org These can then be functionalized by ring-opening the epoxide groups with different amines to create polyglycerol-like polymers possessing both hydroxyl and amine moieties. nih.govacs.org This versatility makes GMA a valuable building block for designing complex polymer architectures. nih.gov
Methacrylic Anhydride (B1165640) Functionalization Routes for Polyols
Methacrylic anhydride is a common reagent for introducing methacrylate functionality to polyols, including glycerol and its derivatives. This process, known as methacrylation, is a crucial step in preparing curable polymeric materials. researchgate.net The direct esterification of glycerol with methacrylic anhydride can produce glycerol mono(meth)acrylate, although this method can present challenges with selectivity. google.com
A more controlled approach involves the functionalization of pre-formed polyester (B1180765) polyols. For example, hydroxyl-terminated prepolymers can be reacted with methacrylic anhydride to create methacrylated resins. researchgate.net The reaction conditions, such as the molar ratio of the prepolymer to methacrylic anhydride, temperature, and time, are optimized to achieve the desired degree of methacrylation. researchgate.net For instance, hyperbranched polyesters derived from polycondensation reactions have been successfully end-capped with methacrylate groups by reacting their hydroxyl end-groups with methacrylic anhydride. tandfonline.comdiva-portal.org
In one study, methacrylated poly(glycerol sebacate) (PGS-M) was synthesized by reacting PGS pre-polymers with varying amounts of methacrylic anhydride. nih.gov This reaction specifically targeted the free secondary hydroxyl groups on the glycerol units within the pre-polymer, allowing for tunable degrees of methacrylation. nih.gov The by-product of this reaction, methacrylic acid, can also be utilized in one-pot syntheses, for example, to modify epoxidized vegetable oils. mdpi.com
| Prepolymer/Polyol | Methacrylating Agent | Catalyst/Conditions | Outcome | Reference |
| Hydroxyl-terminated PBA, BHET, GPLA | Methacrylic Anhydride (MAAH) | 120-140°C, 2-3h | Methacrylated prepolymers | researchgate.net |
| Poly(glycerol sebacate) (PGS) | Methacrylic Anhydride | Triethylamine (B128534), 4-methoxyphenol, 24h, RT | Photocurable PGS-M | nih.gov |
| Boltorn dendritic polyols | Methacrylic Anhydride | Hydroquinone, THF, 65-70°C, 8h | Hyperbranched multi-methacrylates | tandfonline.com |
| Lactic acid-based oligomers | Methacrylic Anhydride | - | End-functionalized thermoset resins | diva-portal.org |
Enzymatic Esterification and Methacrylation Methodologies
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing methacrylated polymers. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have proven to be effective catalysts for these reactions. mdpi.comacs.org
One-pot enzymatic procedures have been developed to synthesize poly(glycerol adipate) macromers with methacrylate end-groups. mdpi.com In these processes, glycerol, a diacyl adipate (B1204190) (like divinyl adipate), and a methacrylate source (like vinyl methacrylate) are reacted in the presence of CALB. mdpi.com These enzymatic reactions proceed under mild conditions, typically around 40°C in an organic solvent like tetrahydrofuran (B95107) (THF). mdpi.com This approach avoids the use of harsh chemical reagents and multiple purification steps often required in conventional methacrylation. nih.gov
Research has demonstrated both one-step and two-step enzymatic synthesis procedures. In the one-step method, all monomers are mixed from the beginning, while in the two-step process, the methacrylate monomer is added after an initial polymerization period. The one-step procedure has been shown to yield a higher fraction of methacrylate end groups. mdpi.com
Enzymatic catalysis has also been employed for the synthesis of glycidyl (meth)acrylate monomers. Lipase-catalyzed transesterification of a vinyl (meth)acrylate with glycidol (B123203) can produce the desired monomer with high yield. rsc.orgrsc.org These enzymatic routes highlight a sustainable pathway towards the production of functional monomers and polymers. researchgate.netmdpi.commdpi.com
| Reactants | Enzyme | Conditions | Product | Key Finding | Reference |
| Glycerol, Divinyl Adipate, Vinyl Methacrylate | Candida antarctica lipase B (CALB) | THF, 40°C, 48h | Methacrylated Poly(glycerol adipate) | One-pot synthesis yields macromers with ~52% methacrylate end groups. | nih.govmdpi.com |
| Vinyl (meth)acrylate, Glycidol | Lipase | Sponge Like Ionic Liquids, 60°C, 6h | Glycidyl (meth)acrylate | High yield (100%) synthesis of the monomer. | rsc.orgrsc.org |
| Glycerol, Sebacic Acid | Candida antarctica lipase B (CALB) | Mild conditions | Branched Poly(glycerol sebacate) | Study of kinetics, chain growth, and branching. | acs.org |
Polymerization Methodologies for Tailored Polyglycerol Methacrylates
The polymerization technique employed is fundamental in defining the final properties and structure of polyglycerol methacrylates, enabling the creation of materials with specific characteristics.
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) techniques are instrumental in synthesizing well-defined polyglycerol methacrylates with controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures such as block copolymers.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CRP method used for this purpose. As previously mentioned, RAFT aqueous emulsion polymerization of the protected monomer IPGMA is a successful strategy for producing high molecular weight PGMA. nih.govrsc.org This method offers a significant advantage in terms of polymerization rate and conversion over direct solution polymerization of GMA. nih.gov
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that has been utilized. For instance, ATRP has been employed to synthesize both linear and star-shaped poly(glycidyl methacrylate) (PGMA) polymers. nih.govacs.org These well-defined PGMA structures then serve as scaffolds for post-polymerization modification, such as ring-opening reactions, to introduce desired functionalities. nih.govacs.org The ability to create such tailored architectures is a hallmark of controlled polymerization methods.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization in Various Media
Reversible Addition–Fragmentation chain-transfer (RAFT) polymerization stands out as a versatile technique for synthesizing well-defined poly(glycerol methacrylate) (PGMA). This method allows for excellent control over molecular weight and results in polymers with a narrow molecular weight distribution. A common strategy involves the polymerization of a protected monomer, isopropylideneglycerol methacrylate (IPGMA), followed by deprotection to yield the final water-soluble PGMA. nih.gov
A particularly effective approach is RAFT aqueous emulsion polymerization. nih.govacs.org In this method, a water-soluble PGMA chain transfer agent (CTA) is used as a steric stabilizer to polymerize the water-immiscible IPGMA monomer at around 70 °C. nih.govnih.gov This process, a type of Polymerization-Induced Self-Assembly (PISA), produces a low-viscosity aqueous dispersion of PGMA-PIPGMA diblock copolymer nanoparticles. acs.orgwhiterose.ac.uk This latex precursor route offers a significantly faster polymerization rate and higher monomer conversion compared to direct RAFT aqueous solution polymerization of glycerol monomethacrylate (GMA). nih.govwhiterose.ac.uk After polymerization, the hydrophobic PIPGMA block is hydrolyzed at a low pH to yield the water-soluble PGMA homopolymer. acs.orgwhiterose.ac.uk
RAFT solution polymerization of GMA has also been successfully conducted in solvents like ethanol (B145695). For instance, a well-defined PGMA macro-CTA was prepared in ethanol at 70 °C using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) as the RAFT agent and 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator. acs.org While trithiocarbonate-based RAFT agents are suitable, dithiobenzoate-based CTAs like CPDB have been chosen for their effectiveness in achieving well-controlled polymerizations of various methacrylate monomers. acs.org
Table 1: RAFT Polymerization of this compound Precursors
| Monomer | Polymerization Type | Medium | Chain Transfer Agent (CTA) | Initiator | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| Isopropylideneglycerol Methacrylate (IPGMA) | Aqueous Emulsion (PISA) | Water (pH 4) | PGMA macro-CTA | ACVA | 70 °C | Forms PGMA-PIPGMA diblock copolymer nanoparticles; faster rate than solution polymerization. | nih.govacs.org |
| Glycerol Monomethacrylate (GMA) | Solution | Ethanol | CPDB | ACVA | 70 °C | Produces well-defined PGMA macro-CTA with narrow molecular weight distribution (Mw/Mn = 1.13). | acs.org |
| Glycerol Monomethacrylate (GMA) | Aqueous Solution | Water | CPDB | ACVA | 70 °C | Achieved >97% monomer conversion in 5 hours. | acs.org |
| Benzyl Methacrylate (BzMA) | Aqueous Emulsion | Water | PGMA macro-CTA | ACVA | 70 °C | Efficient formation of spherical diblock copolymer nanoparticles with controllable diameters (20-193 nm). | whiterose.ac.uk |
Atom Transfer Radical Polymerization (ATRP) for Controlled Architectures
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique used to synthesize poly(glycidyl methacrylate) (PGMA), a precursor that can be converted to poly(glycerol methacrylate) through ring-opening of the pendant epoxide groups. patsnap.comnih.gov ATRP offers precise control over polymer architecture, allowing for the creation of linear, star-shaped, and brush-like structures with low polydispersity. nih.govresearchgate.net
A significant advancement is the development of aqueous ATRP systems, which are more biocompatible. Activators ReGenerated by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP) has been successfully employed to polymerize glycerol monomethacrylate (GMA) in phosphate-buffered saline (PBS) at room temperature. acs.orgresearchgate.net This approach is particularly useful for creating protein-polymer conjugates, where mild, organic-solvent-free conditions are crucial. acs.orgpolimi.it The process can be optimized by adjusting the catalyst system; for instance, using CuCl₂ instead of CuBr₂ can lead to better control over the polymerization of GMA due to the lower reactivity of the chloride. acs.org
Surface-Initiated ATRP (SI-ATRP) is another key application, enabling the growth of PGMA brushes from various surfaces. researchgate.netresearchgate.net This method allows for the modification of substrates to create antifouling surfaces. researchgate.net For example, PGMA brushes can be grown from glass fibers or other materials after anchoring an ATRP initiator to the surface, often facilitated by a polydopamine coating. researchgate.net The Initiators for Continuous Activator Regeneration (ICAR) ATRP method has been used to grow PGMA brushes with defined structures and grafting densities. researchgate.net
Table 2: ATRP Synthesis of this compound and its Precursors
| Monomer | ATRP Method | Catalyst System | Solvent/Medium | Architecture | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Glycidyl Methacrylate (GMA) | Standard ATRP | Fe(0)/Cu(II)Br₂ | Solvent mixture | Linear, Block Copolymers | Well-controlled polymerization at room temperature with very low dispersity (Đ < 1.1). | rsc.org |
| Glycerol Monomethacrylate (GMA) | Aqueous ARGET ATRP | CuBr₂/TPMA, Ascorbic Acid | Phosphate Buffer (PBS) | Linear, Two-arm | Successful polymerization under biocompatible conditions; used for protein conjugation. | acs.org |
| Glycidyl Methacrylate (GMA) | SI-ATRP | Not specified | Not specified | Polymer Brushes | Used to create functional polymer brushes on surfaces for subsequent modification. | researchgate.net |
| Glycidyl Methacrylate (GMA) | ICAR ATRP | Not specified | Solvent:Monomer = 10:1 | Polymer Brushes on Glass Fiber | Achieved controlled growth with narrow molecular weight distribution (PDI ≤ 1.2). | researchgate.net |
| Solketal (B138546) Methacrylate (SMA) | Standard ATRP | CuCl/PMDETA | THF | Tadpole-shaped (POSS-PGMA) | Synthesis of well-defined amphiphilic hybrid polymers. | researchgate.net |
Conventional Free Radical Polymerization Approaches
While controlled radical polymerization techniques like RAFT and ATRP offer precision, poly(glycidyl methacrylate) (PGMA) can also be readily synthesized via conventional free radical polymerization. patsnap.comrsc.org This method is advantageous due to its simplicity and the use of inexpensive and commercially available monomers and initiators, such as peroxides or azo compounds. patsnap.comrsc.org The resulting PGMA is a stable, reactive polymer that can be stored for long periods without degradation, making it a versatile scaffold for post-polymerization modification. rsc.org
The polymerization can be carried out through various techniques, including bulk, suspension, and emulsion polymerization. patsnap.com However, a significant drawback of conventional free radical polymerization is the lack of control over molecular weight and the broad polydispersity of the resulting polymers. patsnap.com This lack of control can be problematic for applications requiring well-defined polymer architectures.
In some contexts, free-radical polymerization is induced under specific conditions. For instance, in the synthesis of methacrylated poly(glycerol sebacate) (PGS-M), exposure to ambient light, an anoxic environment, and heat can promote free-radical polymerization of the available methacrylate groups, leading to cross-linking. nih.gov
Table 3: Conventional Free Radical Polymerization of PGMA
| Monomer | Polymerization Technique | Initiator Type | Key Features | Reference |
|---|---|---|---|---|
| Glycidyl Methacrylate (GMA) | Bulk, Suspension, Emulsion | Peroxides, Azo compounds | Simple, uses inexpensive materials; results in high molecular weight but poor control and high polydispersity. | patsnap.comrsc.org |
| Methacrylate groups on PGS-M | Photo/Thermal Induced | Ambient light/heat | Used for cross-linking of a pre-polymer; occurs in an anoxic environment. | nih.gov |
Polycondensation Reactions for Precursor Polymer Synthesis (e.g., Poly(glycerol sebacate) Precursors)
Polycondensation is a fundamental step-growth polymerization method used to synthesize precursors for this compound, most notably poly(glycerol sebacate) (PGS). nih.govresearchgate.net PGS is an elastomeric and biodegradable polymer synthesized from glycerol and sebacic acid. nih.gov The standard synthesis is a two-step process: first, a pre-polymer is formed through the polycondensation of equimolar amounts of glycerol and sebacic acid at elevated temperatures (e.g., 120°C) under a nitrogen atmosphere. nih.govfrontiersin.org In the second step, water, a byproduct of the reaction, is removed under vacuum to drive the reaction forward and induce cross-linking. nih.govfrontiersin.org
The properties of the resulting PGS pre-polymer, such as molecular weight, can be tuned by altering reaction parameters like time and temperature. nih.govfrontiersin.org This pre-polymer contains available hydroxyl groups from the glycerol units, which can then be functionalized with methacrylate groups via reaction with methacrylic anhydride. researchgate.netfrontiersin.org This functionalization transforms the thermally-cured PGS into a photocurable polymer, poly(glycerol sebacate)-methacrylate (PGS-M), which can be rapidly crosslinked into an insoluble matrix using light. researchgate.netwhiterose.ac.uk This approach circumvents the harsh, high-temperature, and long-duration curing conditions required for native PGS. whiterose.ac.uk
Table 4: Polycondensation for Poly(glycerol sebacate) Precursor Synthesis
| Monomers | Reaction Temperature | Reaction Time | Key Process | Resulting Pre-Polymer (PGS) Mn (g/mol) | Reference |
|---|---|---|---|---|---|
| Glycerol, Sebacic Acid (equimolar) | 120°C | 48 hours (total) | Melt polycondensation under N₂, then vacuum. | 2,230 ± 40 | frontiersin.org |
| Glycerol, Sebacic Acid (equimolar) | 120°C | 60 hours (total) | Melt polycondensation under N₂, then vacuum. | 2,770 ± 100 | frontiersin.org |
| Glycerol, Sebacic Acid (equimolar) | 120°C | 72 hours (total) | Melt polycondensation under N₂, then vacuum. | 3,360 ± 50 | frontiersin.org |
| Glycerol, Sebacic Acid (equimolar) | 120°C | 32, 46, or 58 hours (under vacuum) | Polycondensation with subsequent vacuum application. | 3,200, 5,500, or 8,900 (Mw) | nih.gov |
Ring-Opening Polymerization (ROP) for Polyglycerol Backbones
Ring-Opening Polymerization (ROP) is a crucial chain-growth polymerization technique for synthesizing polyglycerol backbones, offering a pathway to well-defined polymer structures. mdpi.comacs.org The process typically involves the polymerization of cyclic monomers like glycidol or its protected derivatives. acs.orgresearchgate.net Depending on the monomer and synthetic strategy, ROP can produce a variety of architectures, from linear to hyperbranched polyglycerols. acs.org Anionic ROP of protected glycidyl ethers is a common method for producing linear polyglycerols. acs.org
ROP is also employed to create analogues of poly(glycerol sebacate) with more defined linear structures. For example, an epoxide ROP of diglycidyl sebacate (B1225510) can produce poly(sebacoyl diglyceride), which avoids the branching inherent in traditional polycondensation methods. mdpi.com This approach allows for the synthesis of polymers with relatively high molecular weight that are more suitable for further functionalization. mdpi.com
The synthesis of hyperbranched polyglycerols (HPGs) with controlled molecular weight and low polydispersity can be achieved via the anionic ROP of glycidol. researchgate.net This method has been refined to overcome previous limitations in molecular weight by using a low molecular weight polyglycerol as a macroinitiator for the slow addition of glycidol. researchgate.net
Table 5: Ring-Opening Polymerization for Polyglycerol Synthesis
| Monomer | Polymerization Type | Initiator/Catalyst | Resulting Architecture | Key Feature | Reference |
|---|---|---|---|---|---|
| Glycidol (Gly) | Anionic ROP | Bases | Hyperbranched | Generates hyperbranched polyglycerols (HPGs) with controlled molecular weight. | researchgate.net |
| Glycidol (Gly) | Cationic ROP | Lewis or Brønsted acids | Branched | Initial attempts resulted in insufficient molecular weights and wide dispersities. | researchgate.net |
| Diglycidyl sebacate | Epoxide ROP | Not specified | Linear | Produces a PGS analogue (polysebacoyl diglyceride) with a well-defined linear structure. | mdpi.com |
| Glycidol (Gly) | Anionic ROP (Slow Addition) | Low MW PG macroinitiator | Hyperbranched | Allows for synthesis of higher molecular weight HPGs with good control. | researchgate.net |
Hybrid Polymerization Strategies
Hybrid polymerization strategies combine two or more different polymerization techniques to create complex polymer architectures and functional materials that would be difficult to achieve through a single method. These strategies offer enhanced control over the final product's properties.
A prominent example involves the functionalization of poly(glycerol sebacate) (PGS) with methacrylate groups to yield PGS-M. researchgate.netwhiterose.ac.uk This process combines the polycondensation synthesis of the PGS prepolymer with a subsequent functionalization step, which then allows for rapid photocrosslinking via free-radical polymerization. researchgate.netwhiterose.ac.uk This hybrid approach is central to developing processable and photocurable elastomeric scaffolds for tissue engineering. researchgate.netwhiterose.ac.uknih.gov
Another innovative hybrid method is the oxyanionic initiating hybrid polymerization of glycerol and glycidyl methacrylate. This technique has been used to synthesize biodegradable hyperbranched polyglycerols (dHPGs). nih.gov The resulting polymers contain ester linkages in their backbone, conferring biodegradability, as well as both terminal hydroxyl and methacryloyl groups, which allow for further functionalization. nih.gov A versatile approach for creating immunoactive nanomaterials involves synthesizing propargyl-terminated poly(glycerol monomethacrylate) via ATRP, followed by modification with dangling acrylate (B77674) groups. nih.gov These acrylates can then react with thiol-containing molecules through a Michael-type addition, demonstrating a hybrid of controlled radical polymerization and click chemistry. nih.gov
Polymer Architecture and Structural Control of Polyglycerol Methacrylate Systems
Linear and Branched Polyglycerol Methacrylate (B99206) Architectures
Linear and branched architectures are fundamental classifications for polyglycerol methacrylate systems, each imparting distinct characteristics to the resulting material.
Linear this compound:
Linear PGMA is typically synthesized through controlled polymerization techniques that restrict the formation of branches. One common strategy involves the polymerization of protected glycerol (B35011) monomers to create a linear polyglycerol backbone, which is then functionalized with methacrylate groups. An alternative and widely used method is the controlled radical polymerization of glycidyl (B131873) methacrylate (GMA) to form linear poly(glycidyl methacrylate) (PGMA), followed by the ring-opening of the pendant epoxide groups to introduce hydroxyl functionalities, effectively creating a linear polyglycerol-like structure. acs.orgnih.gov Atom transfer radical polymerization (ATRP) is a frequently employed technique for this purpose, allowing for the synthesis of well-defined linear polymers with controlled molecular weights and low polydispersity. acs.orgnih.gov
The linear arrangement of repeating units results in polymers with distinct solution and bulk properties compared to their branched counterparts. High molecular weight linear polyglycerols have been shown to have a more compact nature in aqueous solutions than other linear polymers like polyethylene (B3416737) glycol (PEG). nih.gov
Branched this compound:
Branched PGMA architectures can be achieved through several synthetic routes. Star-shaped or multi-arm polymers are a common form of branched PGMA. These are often synthesized by using a multifunctional initiator in a controlled polymerization process like ATRP. acs.orgnih.gov For instance, initiators with four or eight arms can be used to grow multiple PGMA chains from a central core, resulting in 4-arm or 8-arm star polymers. acs.org These star-shaped poly(glycidyl methacrylate) precursors are then subjected to ring-opening reactions to generate the final branched this compound structure. acs.org
The introduction of branching significantly impacts the polymer's hydrodynamic volume, viscosity, and thermal properties. For example, branched polylactide (PLA) synthesized with glycidol (B123203), which introduces glycerol branch points, exhibits lower glass transition temperatures compared to linear PLA of similar molecular weight. acs.org The degree of branching can be controlled to a certain extent by the choice of initiator and polymerization conditions. acs.orgmdpi.com
| Architecture | Synthesis Method | Key Features |
| Linear PGMA | ATRP of glycidyl methacrylate followed by ring-opening | Well-defined structure, controlled molecular weight, lower solution viscosity compared to some other linear polymers. acs.orgnih.gov |
| Branched PGMA (Star-shaped) | ATRP of glycidyl methacrylate using multi-arm initiators, followed by ring-opening | Multiple polymer arms radiating from a central core, altered hydrodynamic volume and viscosity. acs.org |
Hyperbranched this compound (HPG-MA) Systems
Hyperbranched polymers are a subset of dendritic polymers characterized by a highly branched, three-dimensional globular structure. acs.org Hyperbranched this compound (HPG-MA) combines the features of hyperbranched polyglycerol (HPG) with the polymerizable methacrylate groups, leading to unique and highly functional materials. mdpi.comresearchgate.net
Synthetic Approaches for Hyperbranched Architectural Control
The synthesis of HPG-MA typically involves a two-step process: the synthesis of the hyperbranched polyglycerol core, followed by its functionalization with methacrylate groups.
A primary method for synthesizing the HPG core is the ring-opening multibranching polymerization (ROMBP) of glycidol. mdpi.comgoogle.com This approach, often initiated by a multifunctional core like 1,1,1-tris(hydroxymethyl)propane, allows for the one-step synthesis of HPG with a high density of hydroxyl groups. mdpi.com The slow addition of the glycidol monomer is crucial for controlling the polymerization and achieving a defined molecular weight and a relatively low polydispersity index (PDI). acs.orgmdpi.com
Once the HPG core is obtained, it is functionalized with methacrylate moieties. A common method is the reaction of the hydroxyl groups of HPG with glycidyl methacrylate (GMA). mdpi.comresearchgate.netnih.gov This reaction is often catalyzed by an appropriate agent like 4-(N,N-dimethylamino) pyridine (B92270) (DMAP). researchgate.netnih.gov The degree of substitution (DS), which is the percentage of hydroxyl groups that have been methacrylated, can be controlled by varying the molar ratio of GMA to HPG in the reaction mixture. nih.gov This allows for precise tuning of the number of polymerizable groups on the HPG-MA molecule.
Biodegradable hyperbranched polyglycerols with ester linkages have also been synthesized through the oxyanionic initiating hybrid polymerization of glycerol and glycidyl methacrylate. nih.gov
| Precursor | Synthesis of HPG Core | Methacrylation | Resulting Architecture |
| Glycidol | Ring-Opening Multibranching Polymerization (ROMBP) | Reaction with glycidyl methacrylate (GMA) | HPG-MA with a dendritic polyether core and pendant methacrylate groups. mdpi.comresearchgate.net |
| Glycerol and Glycidyl Methacrylate | Oxyanionic initiating hybrid polymerization | In-situ incorporation of methacrylate groups | Biodegradable HPG-MA with ester linkages in the backbone. nih.gov |
Impact of Hyperbranching on Functional Group Accessibility
The hyperbranched architecture of HPG-MA has a significant impact on the accessibility of its functional groups. Unlike linear polymers where functional groups are arranged along a chain, the functional groups in HPG-MA are distributed throughout a globular, three-dimensional structure. acs.org
The hydroxyl groups in the HPG core are not all located on the periphery of the molecule; some reside in the interior. acs.org However, the highly branched and open structure generally allows for good accessibility for subsequent functionalization reactions, such as methacrylation. nih.govnih.gov The globular shape and lack of chain entanglement in hyperbranched polymers lead to lower viscosity and higher solubility compared to their linear analogs of similar molecular weight, which can facilitate reactions by improving mass transport. nih.gov
The methacrylate groups, once attached, are located on the periphery of the HPG-MA molecule, making them readily available for polymerization or other reactions. This high density of accessible reactive groups is a key feature of HPG-MA, enabling its use as a highly effective crosslinker in the formation of hydrogels. researchgate.netnih.govnih.gov The globular structure of HPG-MA can lead to the formation of hydrogel networks with unique properties, such as locally high crosslinking densities. nih.gov This can influence the mechanical properties and mesh size of the resulting hydrogel. nih.gov
The presence of a high number of hydroxyl groups on HPG, even after partial methacrylation, contributes to its hydrophilicity and biocompatibility. nih.gov This is a significant advantage over linear polymers like PEG, where the number of end groups for functionalization is limited. nih.gov
Dendritic and Dendron-Based Polyglycerol Methacrylates
Dendritic and dendron-based polyglycerol methacrylates represent the most precisely controlled and structurally perfect architectures within the this compound family. Dendrimers are perfectly branched, monodisperse macromolecules with a symmetrical structure, while dendrons are wedge-shaped sections of a dendrimer. nih.govfu-berlin.de
Core-First and Divergent/Convergent Synthetic Strategies
The synthesis of dendritic polymers, including those based on polyglycerol, follows two main strategies: the divergent (core-first) approach and the convergent approach. psu.edunih.gov
The divergent approach begins from a central core molecule and grows outwards in a stepwise manner. nih.govmdpi.com Each step involves the addition of a new generation of branching units, followed by an activation step to create reactive sites for the next generation. For polyglycerol dendrimers, this can involve the iterative reaction of monomers like glycerol or protected glycerol derivatives. psu.edu While this method can produce high-generation dendrimers, achieving perfect, defect-free structures in higher generations can be challenging due to the exponentially increasing number of reactions required at each step. mdpi.com
The convergent approach , on the other hand, synthesizes the dendrimer from the outside in. nih.govmdpi.com Dendrons are first synthesized and then coupled to a central core molecule in the final step. mdpi.com This method often allows for easier purification and the synthesis of more well-defined structures, as the number of reactive sites in each step is limited. mdpi.com For example, polyglycerol dendrons can be synthesized and then attached to a core molecule. researchgate.net
Methacrylate functionality can be introduced either at the periphery of the dendrimer or as the core itself. For instance, a polyglycerol dendron can be coupled to a methacrylate-containing molecule. mdpi.com
| Synthetic Strategy | Description | Advantages | Challenges |
| Divergent (Core-First) | Growth from a central core outwards, generation by generation. nih.gov | Can produce high-generation dendrimers. mdpi.com | Difficult to achieve 100% conversion at higher generations, leading to defects; purification can be challenging. mdpi.com |
| Convergent | Synthesis of dendrons first, which are then attached to a core. nih.gov | Easier purification, better control over the final structure. mdpi.com | May be limited in the size of the final dendrimer that can be synthesized. |
Influence of Dendrimer Generation on Macromolecular Structure
The generation of a dendrimer refers to the number of branching layers around the central core. The generation number has a profound influence on the macromolecular structure and properties of dendritic polyglycerol methacrylates.
As the generation number increases, the following structural changes occur:
Size and Molecular Weight: The diameter and molecular weight of the dendrimer increase exponentially with each generation. nih.gov
Number of Surface Groups: The number of terminal functional groups (e.g., hydroxyl or methacrylate groups) also increases exponentially. mdpi.com This leads to a high density of functional groups on the surface of higher-generation dendrimers.
Shape: At low generations, dendrimers have a more open, star-like structure. As the generation increases, steric crowding of the branches forces the dendrimer to adopt a more globular or spherical shape. fu-berlin.de
Internal Cavities: The dense packing of branches in higher-generation dendrimers can create internal voids or cavities, which can be utilized for encapsulating guest molecules. mdpi.com
Block Copolymers and Graft Architectures of this compound
The versatility of this compound (PGMA) extends to the creation of complex polymer architectures, including block and graft copolymers. These structures are synthesized to combine the desirable hydrophilic and functionalizable properties of PGMA with the distinct characteristics of other polymer blocks, leading to materials with tunable self-assembly behaviors and a wide range of potential applications.
Diblock and Triblock Copolymer Design (e.g., PGMA-PIPGMA, PGMA-b-PHPMA)
A notable example is the synthesis of PGMA-b-PIPGMA (this compound-block-Poly(isopropylideneglycerol methacrylate)) diblock copolymers. nih.govwhiterose.ac.ukacs.org This process typically involves the initial synthesis of a water-soluble PGMA macro-chain transfer agent (macro-CTA) via RAFT solution polymerization. acs.orgnih.gov This PGMA macro-CTA is then chain-extended with the water-immiscible monomer, isopropylideneglycerol (B7884900) methacrylate (IPGMA), through a technique known as RAFT aqueous emulsion polymerization. nih.govwhiterose.ac.ukacs.org This polymerization-induced self-assembly (PISA) approach results in the formation of sterically stabilized nanoparticles composed of the amphiphilic PGMA-b-PIPGMA diblock copolymers. nih.govacs.org The hydrophobic PIPGMA block forms the core of the nanoparticles, while the hydrophilic PGMA block forms the stabilizing corona. nih.govwhiterose.ac.uk A key feature of this system is the potential for post-polymerization modification. The protecting isopropylidene groups on the PIPGMA block can be removed by acid hydrolysis, converting the hydrophobic core into a hydrophilic PGMA block and leading to the dissolution of the nanoparticles to yield a high molecular weight, water-soluble PGMA homopolymer. nih.govwhiterose.ac.ukacs.org
Another important diblock copolymer system is PGMA-b-PHPMA (this compound-block-Poly(2-hydroxypropyl methacrylate)) . rsc.org These copolymers are often synthesized via a one-step RAFT-mediated PISA approach in aqueous media. rsc.orgsemanticscholar.org In this process, a hydrophilic PGMA macro-CTA is chain-extended with 2-hydroxypropyl methacrylate (HPMA), a monomer that forms a hydrophobic block. rsc.orgsemanticscholar.org The self-assembly of the resulting diblock copolymers into various morphologies, such as spheres, worms, or vesicles, can be controlled by adjusting parameters like the composition of the PGMA block and the length of the PHPMA core-forming block. rsc.orgwhiterose.ac.uk For instance, incorporating self-assembling peptide sequences into the PGMA block can induce the formation of more complex structures. rsc.org
Triblock copolymers, such as PGMA-b-PPO-b-PGMA (this compound-block-Poly(propylene oxide)-block-Polyglycerol Methacrylate) , have also been synthesized. uni-halle.de These are created with the expectation of thermoresponsive behavior in aqueous solutions, where the PGMA blocks provide permanent hydrophilicity and the central PPO block exhibits temperature-dependent solubility. uni-halle.de
Table 1: Examples of PGMA-based Block Copolymers and their Synthesis
| Copolymer System | Synthesis Method | Key Features |
| PGMA-b-PIPGMA | RAFT aqueous emulsion polymerization (PISA) | Forms sterically stabilized nanoparticles; PIPGMA block can be deprotected to yield high molecular weight PGMA. nih.govwhiterose.ac.ukacs.org |
| PGMA-b-PHPMA | RAFT-mediated PISA in aqueous media | Self-assembles into various morphologies (spheres, worms, vesicles) depending on block lengths and composition. rsc.orgwhiterose.ac.uk |
| PGMA-b-PPO-b-PGMA | Anionic polymerization of a protected monomer followed by hydrolysis | Expected to exhibit thermoresponsive behavior in aqueous solutions due to the PPO block. uni-halle.de |
| PGMA-b-PS | Anionic polymerization | Forms well-ordered nanostructures with potential for sub-10 nm features. osti.gov |
| PGMA-b-PBzMA | RAFT aqueous emulsion polymerization (PISA) | Efficient formation of spherical nanoparticles with controllable diameters. acs.org |
Graft Copolymers and Polymer Brush Configurations
Graft copolymers and polymer brushes based on a poly(glycidyl methacrylate) (PGMA) backbone represent another important architectural class, offering a high density of functional groups. The pendant epoxy groups on the PGMA backbone serve as versatile handles for grafting side chains, leading to structures with unique properties and applications.
A common strategy for creating graft copolymers is the "grafting onto" method. In one such approach, an amphiphilic brush copolymer, PGMA-g-PEG (Polyglycidyl Methacrylate-graft-Polyethylene Glycol) , was synthesized with high grafting densities (97-98%). nih.gov This method can utilize carbon dioxide chemistry to create hydroxyurethane linkages between the PGMA backbone and the PEG side chains, which can also be used for further modifications. nih.gov These graft copolymers can self-assemble into stable core-shell micelles in aqueous solutions. nih.gov
The "grafting from" approach is also widely used. This involves initiating the polymerization of a second monomer from sites along the PGMA backbone. For example, a multifunctional azido (B1232118) homopolymer can be prepared from PGMA by the ring-opening of the epoxide groups. nih.gov Separately, an alkyne-terminated polymer can be synthesized. The two can then be coupled via "click chemistry" to form a graft copolymer. nih.gov
Polymer brushes, where polymer chains are densely grafted to a surface, can be created using surface-initiated atom transfer radical polymerization (SI-ATRP) of glycidyl methacrylate. researchgate.net The resulting PGMA brushes provide a platform for further functionalization. For instance, they can be modified with molecules like 6-aminofluorescein (B15268) to create photoactive platforms. researchgate.net The reactive epoxy groups on these brushes allow for the introduction of a wide array of functionalities through nucleophilic ring-opening reactions. researchgate.net
Functionalization and Post-Polymerization Modification Strategies
A key advantage of poly(glycidyl methacrylate) is the reactivity of its pendant epoxy groups, which allows for a wide range of post-polymerization modifications. These modifications enable the tailoring of the polymer's properties for specific applications by introducing diverse functional groups.
Epoxy Ring-Opening Reactions for Derivatization (Amination, Hydrolysis, Carboxylation)
The nucleophilic ring-opening of the epoxide groups on the PGMA backbone is a primary strategy for functionalization. rsc.orgresearchgate.net This reaction can be carried out with various nucleophiles, leading to a plethora of customized functional polymers. rsc.orgresearchgate.net The reaction mechanism is dependent on the pH conditions. nih.gov In acidic conditions (pH 3.5), the reaction of glycidyl methacrylate with both carboxylic and hydroxyl groups proceeds through an epoxide ring-opening mechanism. nih.gov At a higher pH of 10.5, hydrolysis of the glycidyl methacrylate occurs, and the reaction with hydroxyl groups can proceed via both transesterification and epoxide ring-opening, with the latter being the preferred pathway. nih.gov
Amination: The reaction of the epoxy groups with primary or secondary amines is a widely used modification. rsc.orgresearchgate.netrsc.org This reaction introduces amino functionalities along the polymer chain and also generates a hydroxyl group, which can be a site for further modification. rsc.orgresearchgate.net This strategy has been extensively used to prepare amphiphilic copolymers, star polymers, and graft copolymers for applications such as gene delivery. rsc.org
Hydrolysis: The hydrolysis of the epoxy groups leads to the formation of diol functionalities on the polymer side chains. This reaction is often a competing or subsequent reaction when modifications are carried out in aqueous solutions. nih.gov
Carboxylation: The reaction of the epoxy groups with carboxylic acids or other carboxyl-containing nucleophiles introduces carboxyl groups onto the polymer backbone. rsc.orgresearchgate.net
Other nucleophiles such as thiols and azides also readily react with the epoxy groups, further expanding the range of possible functionalities that can be introduced. researchgate.netrsc.orgresearchgate.net
"Click Chemistry" Applications for Precise Functionality
"Click chemistry" refers to a class of reactions that are highly efficient, selective, and tolerant of a wide range of functional groups and reaction conditions. These reactions are particularly useful for the precise modification of polymers like PGMA.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click" reaction used for PGMA modification. nih.govresearchgate.netrsc.org This reaction involves the formation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. nih.govresearchgate.netrsc.org
In the context of PGMA, the epoxy groups are first converted to azide (B81097) groups through a ring-opening reaction with an azide source, such as sodium azide. rsc.org This azide-functionalized PGMA can then be reacted with an alkyne-terminated molecule in the presence of a copper(I) catalyst to form a graft copolymer or a functionalized polymer. rsc.org This method has been used to create a variety of architectures, including molecular bottlebrushes, by grafting polymers like polyethylene glycol (PEG), acrylates, methacrylates, and styrenics onto the PGMA backbone. rsc.org
The CuAAC reaction is highly efficient and regiospecific, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov This precision allows for the synthesis of well-defined polymer structures with a high degree of functionalization. For example, this strategy has been employed to attach ferrocene-containing moieties to PGMA brushes, with near-quantitative conversion of the azide groups. researchgate.net The CuAAC reaction's robustness and orthogonality to many other functional groups make it a powerful tool for creating complex and highly functional materials from a PGMA scaffold. researchgate.net
Thiol-Ene and Thiol-Michael Addition Reactions
Thiol-ene and thiol-Michael addition reactions are powerful "click" chemistry tools for the functionalization and cross-linking of polymers, offering high efficiency, selectivity, and mild reaction conditions. These reactions are particularly well-suited for modifying the architecture of this compound (PGMA) systems.
The thiol-ene reaction typically proceeds via a radical-mediated mechanism. It involves the addition of a thiyl radical (RS•), generated by a photoinitiator or thermal initiator, across a carbon-carbon double bond (ene) of the methacrylate group in PGMA. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the reaction. This step-growth mechanism leads to the formation of homogeneous polymer networks. acs.orgresearchgate.net The process is less susceptible to oxygen inhibition compared to traditional acrylate (B77674) polymerizations. acs.org
The thiol-Michael addition , or thia-Michael reaction, is the conjugate addition of a nucleophilic thiol to an electron-deficient alkene, such as the methacrylate group in PGMA. scribd.com This reaction is typically catalyzed by a weak base (like an amine) or a nucleophile (like a phosphine). acs.orgrsc.org The base deprotonates the thiol to form a thiolate anion, which then attacks the double bond of the methacrylate. Nucleophilic catalysts, such as dimethylphenylphosphine (B1211355) (DMPP), can be highly efficient, leading to complete conversion in minutes under optimized conditions. rsc.org The thiol-Michael reaction is valued for its ability to be performed under neat conditions at low temperatures with a high tolerance for various functional groups. acs.org
In the context of this compound, these reactions are employed for post-polymerization modification. For instance, in poly(glycidyl methacrylate), a related polymer, the pendent epoxide groups can be first opened by a thiol nucleophile. This reaction creates a secondary hydroxyl group that can be further functionalized, allowing for the creation of complex, multi-functional polymer architectures. rsc.org The methacrylate groups on the polymer chain can also be directly targeted by thiols via Michael addition, a strategy that has been effectively used for the functionalization of other methacrylated polymers like polysaccharides. nih.gov This approach allows for the grafting of various thiol-containing molecules, such as peptides (e.g., cysteine-containing sequences), to tailor the biological or physical properties of the PGMA. mdpi.com
The choice between thiol-ene and thiol-Michael addition depends on the desired outcome. The photo-initiated thiol-ene reaction is ideal for rapid in-situ hydrogel formation, while the base or nucleophile-catalyzed thiol-Michael addition offers a metal-free alternative for creating well-defined, functionalized polymers. mdpi.comnih.gov
Table 1: Comparison of Thiol-Ene and Thiol-Michael Addition Reactions for PGMA Functionalization
| Feature | Thiol-Ene Addition | Thiol-Michael Addition |
| Mechanism | Radical-mediated step-growth | Nucleophilic conjugate addition |
| Initiation | Photoinitiators (e.g., LAP) or thermal initiators | Base (e.g., triethylamine) or nucleophile (e.g., phosphines) catalysis |
| Reactants | Thiol + Methacrylate (ene) | Thiol + Methacrylate (Michael acceptor) |
| Reaction Conditions | Often requires UV light | Can be performed at room temperature, often catalyst-dependent |
| Key Advantages | Rapid curing, less oxygen inhibition, forms homogeneous networks acs.org | High efficiency, mild conditions, metal-free, tolerant to various functional groups acs.orgscribd.com |
| Application in PGMA | Cross-linking to form hydrogels, surface patterning | Grafting of functional molecules, synthesis of complex architectures |
Methodologies for Controlled Degree of Functionalization
The degree of functionalization, specifically the number of methacrylate groups per polymer chain, is a critical parameter that dictates the properties of this compound, including its cross-linking density, mechanical strength, and degradation kinetics. nih.gov Several methodologies have been developed to control this parameter with a high degree of precision.
One primary method involves the direct methacrylation of a pre-synthesized polyglycerol or a related polyol backbone, such as poly(glycerol sebacate) (PGS). In this approach, the degree of methacrylation (DM) can be controlled by adjusting the molar ratio of the methacrylating agent, typically methacrylic anhydride (B1165640), to the hydroxyl groups on the prepolymer. nih.govacs.org For example, by varying the molar feed of methacrylic anhydride to PGS pre-polymer, materials with a DM ranging from 0.1 to 0.4 have been synthesized. researchgate.net The reaction is often carried out in a solvent like dichloromethane (B109758) at a low temperature and in the presence of a base such as triethylamine (B128534) to neutralize the generated methacrylic acid. nih.gov
Enzymatic synthesis offers a greener alternative for functionalization. Lipase-catalyzed polycondensation and functionalization can produce polyester (B1180765) macromers with a high content of methacrylate end groups. For instance, a one-pot enzymatic synthesis using Candida antarctica lipase (B570770) B (CALB) has been shown to yield poly(glycerol adipate) with approximately 52% methacrylate end groups, a significant increase compared to two-step enzymatic methods. mdpi.com
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide another powerful route to control the polymer architecture. High molecular weight poly(glycerol monomethacrylate) (PGMA) can be synthesized via RAFT aqueous emulsion polymerization of a protected monomer like isopropylideneglycerol methacrylate (IPGMA). This method allows for the synthesis of well-defined block copolymers with narrow molecular weight distributions. The degree of polymerization, and thus the number of methacrylate units, can be precisely controlled by the ratio of monomer to chain transfer agent (CTA). acs.org
Furthermore, the synthesis conditions of the initial polyglycerol backbone itself can be tuned to influence its subsequent functionalization potential. Parameters such as reaction temperature and catalyst concentration during the polymerization of glycerol affect the molecular weight, polydispersity, and number of hydroxyl groups available for later methacrylation. researchgate.net By controlling the architecture of the initial polyglycerol, from linear to hyperbranched, the density and accessibility of the hydroxyl groups for methacrylation can be tailored, thereby controlling the final degree of functionalization. mdpi.com
The degree of functionalization is typically quantified using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy by comparing the integral of the methacrylate proton signals to those of the polymer backbone. nih.govacs.org
Table 2: Methodologies for Controlling Degree of Methacrylation in Polyglycerol-based Systems
| Methodology | Polymer System | Key Control Parameters | Resulting Degree of Functionalization | Reference |
| Chemical Methacrylation | Poly(glycerol sebacate) | Molar ratio of methacrylic anhydride to hydroxyl groups | DM = 0.1 - 0.4 | researchgate.net |
| Chemical Methacrylation | Poly(glycerol sebacate) | Molar ratio of methacrylic anhydride (0.21–0.70 mol per mol of available -OH) | Tunable DM, confirmed by ¹H NMR | nih.gov |
| Enzymatic Functionalization | Poly(glycerol adipate) | One-pot vs. two-step synthesis using CALB catalyst | ~52% methacrylate end groups (one-pot) vs. ~25% (two-step) | mdpi.com |
| RAFT Polymerization | Poly(glycerol monomethacrylate) | Monomer to CTA ratio, reaction time | Controlled degree of polymerization (e.g., DP = 39) | acs.org |
| Polymerization Control | Polyglycerol | Temperature (130-170°C), catalyst concentration (1.5-5.2% w/w) | Affects hydroxyl number, influencing subsequent functionalization | researchgate.net |
Characterization Methodologies for Polyglycerol Methacrylate Systems
Spectroscopic Techniques for Chemical Structure Elucidation
Spectroscopic methods are fundamental in confirming the successful synthesis and determining the detailed chemical structure of PGMA.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the molecular structure of PGMA. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the polymer. It can be used to identify the different carbon environments within the PGMA structure, including the carbonyl carbon of the methacrylate (B99206) group, the carbons of the polymer backbone, and the various carbons within the polyglycerol side chains. rsc.orgrsc.org For example, in methacrylated glycogen (B147801), the methyl carbon of the methacrylate group shows a chemical shift at 18.4 ppm. rsc.org The presence of characteristic signals for the glycogen moiety and the carbonyl carbon of the methacrylate group in the copolymeric network confirms the successful modification. rsc.org The analysis of poly(glycidyl methacrylate) (PGMA) reveals specific chemical shifts for the epoxide group carbons and the methyl and methylene (B1212753) carbons of the polymer backbone. researchgate.net
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Polyglycerol Methacrylate and Related Structures.
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Vinyl Protons (monomer) | 5.5 - 6.2 | acs.org |
| ¹H | Methacrylate Protons (polymer) | 1.90, 5.61, 6.19 | nih.gov |
| ¹H | Polyglycerol Backbone | 3.24 - 4.23 | rsc.org |
| ¹³C | Methacrylate Methyl Carbon | ~18.4 | rsc.org |
| ¹³C | Polyglycerol Backbone Carbons | 60 - 80 | rsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule, making it invaluable for monitoring the synthesis and modification of PGMA. The FTIR spectrum of PGMA typically shows characteristic absorption bands corresponding to the various functional groups within its structure.
Key characteristic peaks for PGMA include a strong absorption band for the carbonyl (C=O) stretching of the ester group, usually found around 1720-1740 cm⁻¹. The presence of hydroxyl (-OH) groups from the polyglycerol units is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The successful polymerization of glycidyl (B131873) methacrylate (GMA) to PGMA can be monitored by the disappearance of the C=C bond absorption of the monomer. In some cases, FTIR is used to follow the cross-linking of PGMA by observing changes in the epoxy group bands. purdue.edu The technique is also used to confirm the grafting of other molecules onto the PGMA backbone, where new characteristic peaks corresponding to the grafted moiety will appear in the spectrum. researchgate.netresearchgate.net For example, the synthesis of random copolymers of solketal (B138546) methacrylate with 2,3-dihydroxypropyl methacrylate showed a shift in the OH vibration bands, indicating different degrees of hydrogen bonding. researchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
|---|---|---|---|
| 3200-3600 | Hydroxyl (-OH) | O-H Stretching | researchgate.net |
| ~1730 | Carbonyl (C=O) | C=O Stretching | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com For PGMA systems, XPS is particularly useful for analyzing the surface chemistry of thin films, coatings, and nanoparticles.
XPS analysis of PGMA provides information on the elemental composition, confirming the presence of carbon, oxygen, and any other elements introduced during synthesis or modification. mdpi.com High-resolution scans of the C 1s and O 1s regions can be used to identify different chemical states. For example, the C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H bonds in the polymer backbone, C-O bonds in the polyglycerol and ester groups, and O-C=O of the ester group. casaxps.com This allows for a detailed analysis of the surface chemical structure. XPS has been used to support the adhesive properties of polydimethylsiloxane-poly(glycidyl methacrylate) (PDMS-PGMA) in graphene oxide composite papers by identifying the elements and chemical bonds present. mdpi.com
Chromatographic Methods for Polymer Analysis
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. intertek.comwikipedia.org The principle of SEC/GPC is based on separating molecules according to their hydrodynamic volume in solution. wikipedia.org
In the analysis of PGMA, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer retention time. wikipedia.org The elution profile is monitored by a detector, typically a refractive index (RI) or a UV detector. acs.org By calibrating the system with polymer standards of known molecular weight (e.g., poly(methyl methacrylate) or polystyrene), the molecular weight distribution of the PGMA sample can be determined. acs.orgnih.gov SEC/GPC is crucial for monitoring the progress of polymerization reactions, such as RAFT, where a linear evolution of molecular weight with conversion and a narrow PDI are indicative of a controlled process. nih.gov The technique has been successfully used to characterize PGMA with varying molecular weights and to confirm the synthesis of high molecular weight polymers. acs.orgpurdue.edu
Interactive Table: Typical SEC/GPC Parameters for this compound Analysis.
| Parameter | Description | Typical Values/Conditions | Reference |
|---|---|---|---|
| Eluent | The solvent used to dissolve the polymer and carry it through the column. | Dimethylformamide (DMF) with LiBr, Tetrahydrofuran (B95107) (THF) | acs.orgnih.govpolymersource.ca |
| Columns | The stationary phase that separates the polymer molecules. | Agilent PL gel 5 μm Mixed-C columns | nih.gov |
| Detector | The device used to detect the polymer as it elutes from the column. | Refractive Index (RI), UV-Vis | acs.org |
| Calibration Standards | Polymers of known molecular weight used to create a calibration curve. | Poly(methyl methacrylate) (PMMA), Polystyrene (PS) | acs.orgnih.gov |
Microscopic and Imaging Techniques for Morphology and Nanostructure Analysis
Microscopic and imaging techniques are employed to visualize the morphology and nanostructure of PGMA-based materials, such as nanoparticles, hydrogels, and composites.
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the size, shape, and internal structure of PGMA nanoparticles. acs.org For instance, TEM has been used to confirm the well-defined spherical morphology of PGMA-based diblock copolymer nanoparticles formed via RAFT aqueous emulsion polymerization. acs.org Scanning Electron Microscopy (SEM) is another valuable tool for studying the surface morphology of PGMA materials. It has been used to observe the location of PGMA within the cell walls of wood, explaining the dimensional stabilization effect. researchgate.net In another study, glycerinated glycol methacrylate was used as a mounting medium for observing non-coated biological samples under the SEM with reduced shrinkage. nih.gov These microscopic techniques provide direct visual evidence of the physical form of PGMA systems at the nanoscale and microscale, which is crucial for understanding their performance in various applications.
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Mapping
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of this compound materials at the nanoscale. bruker.com It provides three-dimensional topographical images, allowing for detailed analysis of surface roughness and features. researchgate.net AFM operates by scanning a sharp tip over the sample surface, and its deflection is used to create a topographical map. researchgate.net This technique is advantageous as it does not typically require complex sample preparation, such as conductive coatings, and can be performed in various environments. bruker.com
Beyond topography, AFM can also be utilized for mechanical mapping of PGMA surfaces. nih.gov Techniques such as TappingMode™ and PeakForce Tapping® enable the qualitative and quantitative mapping of properties like adhesion, modulus, and deformation. bruker.com By analyzing the phase lag in TappingMode™, it's possible to create compositional maps that distinguish between different components or phases within a PGMA blend or composite based on their mechanical properties. bruker.com For instance, in studies of polymer blends, AFM has been used to identify phase-separated regions and to understand the distribution of different polymer domains. researchgate.net This capability is critical for understanding how the surface properties of PGMA materials influence their interaction with biological systems or their performance in coatings and other surface-driven applications. Research on pH-responsive polyglycerol nanogels has used AFM to visualize their degradation in real-time, observing changes in particle height and width which indicates a "decross-linking" process. nih.gov
Table 1: AFM Applications in Polymer Characterization
| AFM Mode | Information Obtained | Relevance to PGMA Systems |
|---|---|---|
| Contact Mode/Tapping Mode | Surface topography, roughness | Understanding surface morphology and texture. researchgate.net |
| Phase Imaging | Compositional mapping based on material properties | Visualizing the distribution of different components in PGMA blends or composites. bruker.com |
| Force Spectroscopy | Adhesion, stiffness, and elastic modulus at specific points | Quantifying the nanomechanical properties of PGMA surfaces. nih.gov |
Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticle Visualization
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of this compound materials. By passing a beam of electrons through an ultrathin section of the sample, TEM can reveal details about the morphology, phase distribution, and the dispersion of any incorporated nanoparticles. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology of this compound materials. researchgate.net It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary electrons emitted, which provides an image of the surface topography. kpi.ua SEM offers a large depth of field, providing a three-dimensional appearance to the images.
For PGMA-based materials, SEM can be used to study the surface of films, membranes, and microparticles. researchgate.netresearchgate.net For instance, in a study of polymethyl methacrylate microcapsules, SEM was used to observe their spherical shape, nonporous nature, and smooth surface. researchgate.net If PGMA is part of a polymer blend, SEM can be employed to investigate the phase morphology. kpi.ua Often, this involves fracturing the sample and sometimes using staining agents like osmium tetroxide (OsO4) to enhance the contrast between different polymer phases, which can then be visualized using backscattered electrons. kpi.ua
Optical Microscopy for Material Visualization
Optical microscopy, while having lower resolution than electron microscopy techniques, provides a straightforward and accessible method for the initial visualization of this compound materials. It can be used to observe the general morphology, check for large-scale defects, and assess the distribution of components in composites or blends at the microscale. mdpi.com For example, in the characterization of composite films, optical microscopy was used to monitor the phase structure and morphology. mdpi.com In the study of wood polymer composites made with PGMA, microscopic observations helped to locate the PGMA within the wood cell walls, explaining the material's improved dimensional stability. researchgate.net
Thermal and Mechanical Analysis Techniques
The thermal and mechanical properties of this compound are critical determinants of its processing conditions and end-use performance. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in evaluating these characteristics.
Differential Scanning Calorimetry (DSC) for Phase Transition Behavior Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. charnwooddiscovery.com This allows for the determination of various thermal transitions that a polymer undergoes upon heating or cooling. nih.gov
For this compound, DSC is used to identify key phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov The glass transition temperature is a critical parameter, as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com The melting temperature is relevant for semi-crystalline polymers and provides information about the crystalline structure. youtube.com DSC can also quantify the enthalpy changes associated with these transitions, which relates to the degree of crystallinity in the material. nih.gov In studies of polymer blends, the presence of a single glass transition temperature can indicate that the constituent polymers are miscible. researchgate.net Modulated DSC (MDSC) is an advanced variation that can separate overlapping thermal events, providing more detailed insight into complex transitions. nih.gov
Table 2: Key Thermal Transitions Measured by DSC
| Thermal Transition | Description | Significance for PGMA |
|---|---|---|
| Glass Transition (Tg) | Transition from a glassy to a rubbery state. youtube.com | Defines the upper service temperature for rigid applications and the lower temperature limit for flexible applications. |
| Melting (Tm) | Transition from a crystalline solid to a liquid state. youtube.com | Important for processing and indicates the degree of order in the polymer structure. |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This analysis is crucial for determining the thermal stability and decomposition profile of this compound. youtube.com
The TGA thermogram provides information on the onset temperature of degradation, which is a key indicator of the material's thermal stability. youtube.com It also reveals the temperature at which the maximum rate of degradation occurs and the amount of residual mass at the end of the analysis. This information is vital for establishing the processing window for PGMA and for understanding its long-term stability at elevated temperatures. For example, TGA has been used to show that blending with poly(glycidyl methacrylate) can improve the thermal stability of other polymers. researchgate.net In some cases, TGA can be coupled with other analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) to identify the gaseous products evolved during decomposition, providing insights into the degradation mechanism. youtube.comnetzsch.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Osmium Tetroxide |
| Poly(glycidyl methacrylate) |
Dynamic Mechanical Analysis (DMA) and Rheological Investigations of Polymer Mechanics
Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the viscoelastic properties of materials, such as polymers. libretexts.org It operates by applying an oscillating force to a sample and measuring its response, providing information on stiffness and energy dissipation. libretexts.org For this compound (PGMA) systems, DMA and other rheological investigations are crucial for understanding their mechanical behavior under various conditions, which is essential for predicting their performance in applications like biomedical engineering and coatings.
In a typical DMA experiment, a sinusoidal stress is applied to the PGMA sample, and the resulting strain is measured. Due to the viscoelastic nature of polymers, the strain response will be out of phase with the applied stress. This phase lag, denoted by δ, is used to calculate the storage modulus (E'), loss modulus (E''), and tan delta (tan δ).
Storage Modulus (E') : Represents the elastic response of the material and is a measure of the energy stored during deformation. For PGMA, a higher storage modulus indicates greater stiffness.
Loss Modulus (E'') : Represents the viscous response of the material and is a measure of the energy dissipated as heat during deformation.
Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'), it is a measure of the damping capacity of the material. Peaks in the tan δ curve often correspond to molecular relaxations, such as the glass transition temperature (Tg).
The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. libretexts.org DMA is highly sensitive to the glass transition and can accurately determine the Tg of PGMA by identifying the peak in the tan δ curve or the onset of a significant drop in the storage modulus. pbipolymer.com
Rheological studies on aqueous solutions of high molecular weight PGMA have been conducted using oscillatory rheology experiments. acs.org For instance, temperature sweeps at a constant angular frequency and strain can reveal changes in the polymer's viscoelastic properties as a function of temperature. acs.org Such experiments are typically performed using a rheometer equipped with a temperature-controlled plate. acs.org
The table below presents hypothetical data from a DMA temperature sweep experiment on a crosslinked PGMA hydrogel, illustrating the typical changes in storage modulus and tan delta through the glass transition.
| Temperature (°C) | Storage Modulus (E') (MPa) | Tan Delta (tan δ) |
| 25 | 1500 | 0.05 |
| 50 | 1450 | 0.08 |
| 75 | 1300 | 0.20 |
| 100 | 800 | 0.85 |
| 125 | 20 | 0.15 |
| 150 | 15 | 0.10 |
Other Specialized Characterization Techniques
Dynamic Light Scattering (DLS) for Particle Size and Hydrodynamic Properties
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension. For this compound (PGMA) nanoparticles and microgels, DLS is an indispensable tool for characterizing their hydrodynamic size, polydispersity index (PDI), and zeta potential. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles.
The hydrodynamic size obtained from DLS is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. The polydispersity index (PDI) is a measure of the broadness of the particle size distribution, with values closer to zero indicating a more monodisperse sample.
The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. While not directly measured by the same principle as particle size, modern DLS instruments are often equipped to perform zeta potential measurements using electrophoretic light scattering (ELS).
Research on nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) and polyglycerol adipate (B1204190) (PGA) demonstrates the utility of DLS in characterizing drug-loaded nanoparticles. nih.gov Similar studies on PGMA nanoparticles would involve measuring their size, PDI, and zeta potential to assess their suitability for applications such as drug delivery. nih.gov
The following table provides illustrative DLS data for PGMA-based nanoparticles, showcasing the typical parameters measured.
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unloaded PGMA Nanoparticles | 150 | 0.12 | -15.3 |
| Drug-Loaded PGMA Nanoparticles | 175 | 0.18 | -12.8 |
| Chitosan-Coated PGMA Nanoparticles | 205 | 0.21 | +25.6 |
Vibrating Sample Magnetometry (VSM) for Magnetic Characteristics in Hybrid Systems
Vibrating Sample Magnetometry (VSM) is a sensitive technique used to measure the magnetic properties of materials. In the context of this compound (PGMA), VSM is particularly relevant for the characterization of hybrid systems where magnetic nanoparticles, such as iron oxide (Fe₃O₄), are incorporated into a PGMA matrix. These magnetic polymer composites are of interest for applications in targeted drug delivery, hyperthermia cancer therapy, and as contrast agents in magnetic resonance imaging (MRI).
In a VSM measurement, the sample is placed in a uniform magnetic field and vibrated at a constant frequency. The resulting magnetic flux change induces a voltage in a set of pick-up coils, which is proportional to the magnetic moment of the sample. By sweeping the applied magnetic field, a hysteresis loop (M-H curve) is generated, from which key magnetic parameters can be determined:
Saturation Magnetization (Ms) : The maximum magnetic moment of the material when all magnetic domains are aligned with the external magnetic field.
Remanent Magnetization (Mr) : The magnetization remaining in the material after the external magnetic field is removed.
Coercivity (Hc) : The intensity of the reverse magnetic field required to reduce the magnetization of the material to zero after it has been saturated.
For many biomedical applications, superparamagnetic behavior is desirable. Superparamagnetic materials exhibit a high saturation magnetization but have zero remanent magnetization and coercivity. VSM is the ideal technique to confirm the superparamagnetic nature of PGMA-iron oxide nanocomposites.
Below is a hypothetical VSM data table for a PGMA-Fe₃O₄ nanocomposite, demonstrating the typical magnetic properties measured.
| Sample | Saturation Magnetization (Ms) (emu/g) | Remanent Magnetization (Mr) (emu/g) | Coercivity (Hc) (Oe) |
| Fe₃O₄ Nanoparticles | 65.2 | 1.5 | 50.3 |
| PGMA-Fe₃O₄ Nanocomposite | 30.8 | 0.2 | 5.1 |
pH-Drift Method for Surface Charge Determination
The pH-drift method is a straightforward experimental technique used to determine the point of zero charge (pHpzc) of a material's surface. researchgate.net The pHpzc is the pH at which the net surface charge of the material is zero. researchgate.net This parameter is crucial for understanding the electrostatic interactions between the material and its environment, which is particularly important for applications of this compound (PGMA) in areas such as drug delivery, bio-adhesion, and protein adsorption.
The procedure for the pH-drift method generally involves the following steps: ijert.org
A series of solutions with different initial pH values are prepared, typically using an electrolyte solution like NaCl or KNO₃ to maintain a constant ionic strength. researchgate.net
A known amount of the PGMA material (e.g., as a powder or hydrogel) is added to each solution.
The suspensions are sealed and agitated for a period of time (e.g., 24-48 hours) to allow the system to reach equilibrium.
The final pH of each solution is measured.
A plot of the final pH versus the initial pH is generated. The point where the curve intersects the line of pH_final = pH_initial is the pHpzc. ijert.org
At pH values below the pHpzc, the surface of the PGMA material will be predominantly positively charged, while at pH values above the pHpzc, the surface will be predominantly negatively charged. This is due to the protonation and deprotonation of surface functional groups (e.g., residual carboxylic acid groups from the initiator or hydroxyl groups from the glycerol (B35011) moieties).
The following table illustrates the kind of data that would be collected in a pH-drift experiment for a PGMA-based material.
| Initial pH | Final pH |
| 2.0 | 3.5 |
| 3.0 | 4.2 |
| 4.0 | 4.8 |
| 5.0 | 5.2 |
| 6.0 | 6.0 |
| 7.0 | 6.8 |
| 8.0 | 7.2 |
| 9.0 | 7.5 |
| 10.0 | 7.8 |
From this data, the pHpzc would be determined to be approximately 6.0.
Photocurable Polymer Systems for Advanced Fabrication
The photocurable nature of polyglycerol-based methacrylate polymers is a key feature driving their adoption in advanced fabrication technologies. The ability to rapidly form crosslinked networks upon exposure to light facilitates the creation of intricate and precisely engineered materials.
Polymers functionalized with methacrylate groups, such as poly(glycerol sebacate) methacrylate (PGS-M) and poly(glycerol adipate) methacrylate, are capable of rapid crosslinking via free-radical polymerization when exposed to ultraviolet (UV) light in the presence of a photoinitiator. frontiersin.orgmdpi.comnih.gov This process allows for the swift transition from a liquid resin to a solid, crosslinked network, a desirable characteristic for applications like protective coatings, adhesives, and composites. nih.gov The kinetics of this photopolymerization enable fast, exothermic curing, with the degree of crosslinking influencing the final mechanical properties of the material, such as stiffness and wear resistance. mtak.hu
Research has demonstrated the enzymatic synthesis of methacrylate-functionalized poly(glycerol adipate) macromers that can be UV crosslinked in a simple one-step procedure. mdpi.comnih.govresearchgate.net These macromers, when combined with a photoinitiator like Irgacure® 369, form amorphous networks within minutes of UV irradiation. mdpi.comnih.gov The efficiency of the crosslinking process is influenced by parameters such as UV light intensity and the number of curing passes, which in turn affect the mechanical resistance of the resulting polymer network. mtak.hu
Table 1: UV Curing Parameters and Resulting Properties
| Polymer System | Photoinitiator | UV Exposure Time | Key Finding | Reference |
|---|---|---|---|---|
| Poly(glycerol adipate) methacrylate | Irgacure® 369 | 10 and 30 min | Formation of amorphous networks within minutes. | mdpi.comnih.gov |
| Poly(glycerol sebacate)-methacrylate (PGS-M) | Not specified | Not specified | Rapid crosslinking via free-radical polymerization. | frontiersin.org |
The rapid photocuring properties of this compound-based resins make them highly suitable for additive manufacturing (AM), also known as 3D printing. rsc.orgpreprints.orgelifesciences.org Techniques like stereolithography (SLA) and direct laser writing (DLW) by two-photon polymerization (2PP) utilize these materials to fabricate complex three-dimensional microstructures with high precision and resolution. frontiersin.orgox.ac.uknanoscribe.com
Two-photon polymerization is a high-resolution 3D printing technique that focuses a pulsed laser beam into a photosensitive resin, causing polymerization only at the focal point. frontiersin.orgnanoscribe.com This allows for the creation of features with sub-micron accuracy. frontiersin.org Poly(glycerol sebacate)-methacrylate (PGS-M) has been successfully used to fabricate intricate 3D scaffold structures with micrometer resolution using 2PP. frontiersin.org The process involves a femtosecond laser to initiate polymerization, and by translating the resin relative to the laser focus, complex 3D structures can be built voxel by voxel. frontiersin.orgox.ac.uk Acrylated glycerol-based oligomers have also been shown to fulfill the necessary criteria for volumetric printing, including transparency, photo-reactivity, and appropriate viscosity. rsc.org
These advanced manufacturing techniques, combined with polyglycerol-based materials, are paving the way for the creation of customized components with enhanced material efficiency. preprints.orgelifesciences.org
Table 2: Parameters for 3D Micro-Structuring of PGS-M via 2PP
| Parameter | Value/Type | Purpose | Reference |
|---|---|---|---|
| Laser Source | Femtosecond Yb:KGW laser | Radiation source for 2PP | frontiersin.org |
| Wavelength | 515 nm (second harmonic) | To initiate polymerization | frontiersin.org |
| Repetition Rate | 200 kHz | Pulse frequency of the laser | frontiersin.org |
| Laser Power | 0.06–12 mW | Controls the intensity at the focal spot | frontiersin.org |
| Objective Lenses | 10x (0.3 NA), 20x (0.8 NA), 63x (1.4 NA) | Focuses the laser beam into the prepolymer | frontiersin.org |
Materials for Coatings and Surface Modification
The chemical versatility of this compound allows for its use in creating functional coatings and modifying surfaces to achieve specific properties, such as resistance to fouling.
Biofouling, the accumulation of unwanted organisms on surfaces, is a significant issue in marine and biomedical environments. islandscholar.ca Polyglycerol-based coatings have shown promise as an environmentally friendly alternative to traditional metal-based antifouling paints. acs.orgrug.nl Dendritic polyglycerol (PG) covalently coupled to 2-hydroxyethyl methacrylate (HEMA) has been used to create coatings with antifouling properties. acs.org
These hydrophilic coatings are tested against marine organisms like Cobetia marina and Navicula perminuta. acs.org Research indicates that while glycol derivatives show good resistance in laboratory settings, their performance can be affected by factors like silt incorporation in real-world marine environments. acs.org The antifouling properties of polyglycerol films can be enhanced by modifying them with poly(ethylene glycol) (PEG) and polypropylene (B1209903) glycol (PPG). acs.org
Polymer brushes, which are assemblies of polymer chains tethered to a surface, can be used to precisely control surface properties. acs.orgmdpi.com Functional polymer brushes containing this compound or related structures are being developed for various applications. These brushes can be synthesized using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.netresearchgate.net
For instance, a poly[oligo(ethylene glycol) methacrylate-co-glycidyl methacrylate] (POEGMA-co-GMA) brush has been synthesized via SI-ATRP to create a supporting matrix for protein arrays. researchgate.net This brush structure demonstrates a high capacity for loading probe proteins while minimizing non-specific adsorption. researchgate.net Similarly, polyelectrolytic macroinitiators based on poly(glycerol monomethacrylate) have been used for the controlled surface-initiated polymerization of hydrophilic methacrylic monomers. acs.org The resulting polymer brushes can be patterned on surfaces using techniques like microcontact printing. acs.org These functional brushes offer a durable and versatile platform for creating "smart" surfaces that can respond to external stimuli. mdpi.com
Polymeric Membranes and Separation Technologies
Polymeric membranes are crucial for various separation processes, including gas separation and water filtration. ijasret.com The performance of these membranes is determined by a trade-off between permeability and selectivity. While specific research directly on "this compound" for membranes is not extensively detailed in the provided context, the principles of using functional polymers in membrane technology are relevant.
The development of novel polymeric thin-film composite membranes often involves glassy polymers like polyimides, which offer good thermal and chemical stability for high-temperature gas separations. mdpi.com The goal is to create a thin, selective layer on a porous support to maximize flux while maintaining selectivity. mdpi.com The solution-diffusion model typically describes the transport of molecules through these dense polymer membranes. mdpi.com
The tunability of polymers like polymethylacrylate, by altering chain length and density, allows for the adjustment of diffusivity for target components without compromising selectivity. This principle could potentially be applied to this compound-based systems to create advanced membranes. The ability to form crosslinked networks could enhance the mechanical and chemical stability of such membranes, which is a critical factor for industrial applications. ijasret.commdpi.com
Theoretical and Computational Modeling of Polyglycerol Methacrylate Systems
Molecular Dynamics Simulations for Polymer Behavior Prediction
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational dynamics, solvation, and intermolecular interactions of PGMA. mdpi.comresearchgate.net These simulations model the polymer and its environment at an atomistic or coarse-grained level, allowing for the prediction of macroscopic properties from microscopic behavior.
All-atom MD simulations can provide detailed insights into the structural and dynamic properties of PGMA. For instance, simulations have been used to study the interactions between PGMA and lipid bilayers, which is critical for understanding its behavior in biological membranes. mdpi.com These simulations can reveal how the polymer affects the structure and dynamics of the membrane and the behavior of the polymer itself within this environment. mdpi.com
Key research findings from MD simulations of PGMA and related systems include:
Conformational Analysis: Simulations can predict the radius of gyration (Rg) and other structural parameters of PGMA chains in different solvents and temperatures. This information is vital for understanding the polymer's hydrodynamic volume and its behavior in solution. mdpi.com
Interaction with Biological Molecules: MD simulations have been used to study the conjugation of PGMA to proteins like lysozyme. These studies help in understanding how the polymer's chain length and architecture (linear vs. two-arm) influence the resulting conjugate's properties and can aid in preserving the protein's activity. acs.org
Membrane Interactions: The behavior of PGMA and its derivatives at interfaces, such as lipid bilayers, has been investigated. Simulations can elucidate the role of specific interactions, like those involving perfluoroalkyl end groups, in driving the association of the polymer with the membrane. mdpi.com
Interactive Table: Parameters from Molecular Dynamics Simulations of Polymer Systems
| Parameter | Description | Typical Values/Observations from Simulations |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer chain. | Varies with molecular weight, solvent quality, and temperature. Can be used to observe structural transitions like coil-globule collapse. mdpi.com |
| Polymer-Water Hydrogen Bonds | The number of hydrogen bonds between the polymer and surrounding water molecules. | Decreases with increasing temperature in thermoresponsive polymers, indicating dehydration. |
| Intrapolymer Hydrogen Bonds | The number of hydrogen bonds formed between different parts of the same polymer chain. | Increases during coil-globule transition as the polymer collapses on itself. |
| Solvent Accessible Surface Area (SASA) | The surface area of the polymer that is accessible to the solvent. | Decreases as the polymer aggregates or collapses. |
| End-to-End Distance | The distance between the two ends of a linear polymer chain. | Provides information about the polymer's conformation (e.g., extended vs. coiled). |
Polymerization Kinetics Modeling and Reaction Pathway Optimization
Understanding the kinetics of polymerization is essential for controlling the molecular weight, dispersity, and architecture of PGMA. Computational modeling of polymerization kinetics helps in optimizing reaction conditions to achieve desired polymer characteristics.
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most common controlled radical polymerization techniques used for synthesizing well-defined PGMA. acs.orgacs.org Kinetic modeling of these processes can provide insights into the rates of initiation, propagation, and termination, as well as the concentration of active species throughout the reaction.
Key aspects of polymerization kinetics modeling for PGMA include:
Rate of Polymerization: Kinetic studies, often involving techniques like ¹H NMR and Size Exclusion Chromatography (SEC) to monitor monomer conversion and polymer molecular weight over time, are fundamental. acs.orgacs.org For instance, the polymerization of glycerol (B35011) monomethacrylate (GMA) can be monitored to determine the rate of monomer consumption under specific conditions. acs.orgnih.gov
Control over Molar Mass and Dispersity: A hallmark of controlled polymerization is the linear increase of molecular weight with monomer conversion and a low dispersity (Đ or Mw/Mn). Kinetic analysis helps in identifying conditions that maintain this control. For example, in the ATRP of GMA, a linear semilogarithmic kinetic plot indicates a constant number of active propagating chains, which is characteristic of a controlled process. polimi.it
Influence of Reaction Parameters: Modeling can predict how changes in initiator, catalyst, ligand, solvent, and temperature affect the polymerization kinetics. For example, the rate of ascorbic acid addition in ARGET ATRP of GMA has been shown to influence the polymerization rate. acs.orgpolimi.it
Polymerization-Induced Self-Assembly (PISA): For techniques like RAFT aqueous emulsion polymerization, kinetic models can help to understand phenomena such as the increase in polymerization rate after micellar nucleation. acs.orgresearchgate.net This is attributed to a higher local monomer concentration within the newly formed nanoparticles. researchgate.net
Interactive Table: Kinetic Data for Controlled Radical Polymerization of Methacrylates
| Polymerization Technique | Monomer | Key Kinetic Findings | Dispersity (Đ) | Reference |
|---|---|---|---|---|
| ARGET ATRP | Glycerol Monomethacrylate (GMA) | Linear semilogarithmic kinetic plot after an induction period. | 1.2 - 1.4 at up to 90% conversion. polimi.it | polimi.it |
| RAFT Emulsion Polymerization | Isopropylideneglycerol (B7884900) Methacrylate (B99206) (IPGMA) | Faster polymerization rate compared to RAFT aqueous solution polymerization of GMA. acs.orgnih.gov | Typically < 1.29. acs.orgnih.gov | acs.orgnih.gov |
| O-ATRP | Methyl Methacrylate (MMA) | Linear growth of polymer molecular weight with monomer conversion. | ≤ 1.5. nih.gov | nih.gov |
Structure-Property Relationship Predictions through Computational Chemistry
Computational chemistry methods, such as quantum mechanics (QM) and quantitative structure-property relationship (QSPR) models, are invaluable for predicting the properties of PGMA based on its molecular structure. These predictions can guide the synthesis of polymers with tailored characteristics.
Quantum Mechanics (QM): QM calculations, particularly Density Functional Theory (DFT), can be used to determine the electronic structure, reactivity, and spectroscopic properties of the GMA monomer and its oligomers. Time-dependent DFT (TD-DFT) can be used to model photoexcitation, which is relevant for photopolymerization processes. nih.gov
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular structure (described by molecular descriptors) and a specific property. These models can be used to predict properties like glass transition temperature (Tg), melting temperature (Tm), and solubility. uomustansiriyah.edu.iq
Key applications of computational chemistry in predicting PGMA properties:
Mechanical Properties: The degree of methacrylation in poly(glycerol sebacate)-methacrylate (PGS-M), a related polymer, has a significant impact on its mechanical properties, such as Young's modulus and ultimate tensile strength. frontiersin.org While this is an experimental finding, computational models could be developed to predict these properties based on the degree of methacrylation and molecular weight.
Thermal Properties: The glass transition temperature (Tg) is a critical property that defines the transition from a glassy to a rubbery state. uomustansiriyah.edu.iq For amorphous polymers like PGMA, Tg is a key parameter for its application. Computational models can predict Tg based on factors like chain flexibility, intermolecular forces, and molecular weight.
Solubility and Interactions: The solubility of a polymer is governed by its interactions with the solvent. Computational methods can predict solubility parameters, which can be used to estimate the miscibility of PGMA with other substances, including drugs in delivery systems. researchgate.net Small-angle neutron scattering (SANS) data, which provides information on the polymer's solution structure, can be compared with computational predictions to validate the models. acs.org For instance, SANS has shown that hyperbranched polyglycerols have a compact structure in solution. acs.org
Interactive Table: Predicted and Observed Structure-Property Relationships
| Property | Influencing Structural Factor | Method of Prediction/Observation | Finding |
|---|---|---|---|
| Mechanical Properties (Young's Modulus, UTS) | Degree of Methacrylation | Experimental (Tensile Testing) | Increased degree of methacrylation leads to higher Young's modulus and UTS in PGS-M. frontiersin.org |
| Glass Transition Temperature (Tg) | Chain Flexibility, Intermolecular Forces, Molecular Weight | DSC, Computational Modeling | A key parameter determining the application temperature range of amorphous polymers. uomustansiriyah.edu.iq |
| Solution Structure (Compactness) | Hyperbranched Architecture | SANS, Computational Modeling | Hyperbranched polyglycerols exhibit a compact, dimension-of-three structure in solution. acs.org |
| Photoredox Catalytic Activity | Excited State Reduction Potential, Absorption Profile | TD-DFT, Experimental (O-ATRP) | Core modifications of phenoxazine (B87303) catalysts, guided by TD-DFT, can tune properties for controlled polymerization of methacrylates. nih.gov |
Future Research Directions and Emerging Trends in Polyglycerol Methacrylate Science
Integration with Artificial Intelligence and Machine Learning for Accelerated Material Design
The convergence of polymer science with artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for the rational design of polyglycerol methacrylate-based materials with tailored properties. nih.govpreprints.org Traditional material development often relies on time-consuming and resource-intensive trial-and-error experimentation. AI and ML offer a paradigm shift, enabling the prediction of material properties and the optimization of synthesis parameters with significantly greater speed and efficiency. nih.gov
Furthermore, ML algorithms, such as Artificial Neural Networks (ANN), are being used to model and predict the mechanical properties of polymer composites. lsu.edu By training these models on large datasets, researchers can gain insights into the complex relationships between material composition, processing conditions, and final performance. This approach has been applied to the design of nerve guidance conduits, where the mechanical properties of materials like poly(glycerol sebacate (B1225510) methacrylate) can be tuned for optimal nerve regeneration. lsu.edu
Key areas for future research include:
Developing more sophisticated AI models to predict a wider range of PGMA properties, including degradation rates, drug release kinetics, and biocompatibility.
Integrating AI with automated synthesis platforms to create closed-loop systems for accelerated material discovery.
Utilizing ML to analyze large datasets from polymer characterization techniques, leading to a deeper understanding of structure-property relationships. nih.gov
Sustainable Synthesis and Green Chemistry Approaches in Polyglycerol Methacrylate (B99206) Production
The growing emphasis on environmental sustainability is driving the adoption of green chemistry principles in the synthesis of this compound. acs.org A primary focus is the utilization of renewable resources and the reduction of hazardous waste. Glycerol (B35011), a major byproduct of the biodiesel industry, serves as a key renewable feedstock for PGMA synthesis. iastate.edursc.org
A significant trend is the development of enzymatic synthesis routes. For example, lipase-catalyzed polycondensation and transesterification have been used to produce poly(glycerol adipate) macromers with methacrylate end groups in a one-pot, one-step procedure. mdpi.com This enzymatic approach offers a more environmentally friendly alternative to traditional chemical synthesis, which often requires harsh reagents and multiple purification steps. mdpi.com
The replacement of toxic solvents with bio-based alternatives is another critical aspect of green PGMA production. acs.orgnih.gov Cyrene, a bioderived solvent, is being explored as a green substitute for polar aprotic solvents in atom transfer radical polymerization (ATRP) of various methacrylates. acs.orgnih.gov While polymerization in aqueous environments is highly desirable, challenges such as side reactions that can affect polymerization control need to be addressed. acs.org
Researchers are also focusing on maximizing atom economy in the synthesis process. rsc.org For instance, developing photo-printable resins from polyglycerol for volumetric additive manufacturing (VAM) involves simple, one-step, and scalable synthesis routes that avoid coupling reagents, thereby maximizing atom economy. rsc.org
| Synthesis Approach | Green Chemistry Principle | Key Advantages | Reference |
| Enzymatic Catalysis | Use of renewable catalysts, milder reaction conditions | Reduced use of harsh chemicals, simplified purification | mdpi.com |
| Bio-based Solvents | Replacement of hazardous solvents | Reduced environmental impact and toxicity | acs.orgnih.gov |
| High Atom Economy Synthesis | Maximizing the incorporation of starting materials into the final product | Minimized waste generation | rsc.org |
| Aqueous Polymerization | Use of water as a solvent | Environmentally benign | acs.org |
Exploration of Novel Monomers and Co-monomers for Enhanced Functionality
To expand the functional capabilities of this compound, researchers are actively exploring the incorporation of novel monomers and co-monomers. This strategy allows for the precise tuning of the polymer's chemical and physical properties to meet the demands of specific applications.
One area of interest is the development of copolymers with other functional monomers. For example, poly(glycidyl methacrylate-co-methyl methacrylate) has been synthesized and investigated for its potential in various applications. mdpi.comresearchgate.net The composition of the co-monomers can significantly influence the properties of the resulting polymer, such as particle size and morphology. mdpi.com
Furthermore, the synthesis of glycerol-based monomers with different polymerizable groups, such as acrylates, vinylic, and allylic derivatives, opens up new avenues for creating polymers with diverse architectures and properties. researchgate.net These monomers can be polymerized through various radical polymerization techniques, including controlled radical polymerization, to yield well-defined functional polymers. researchgate.net The incorporation of fatty acid-based monomers is also being explored to introduce new properties and enhance the bio-based content of the resulting polymers. nih.gov
The ability to create diblock copolymers, such as those made from poly(glycerol monomethacrylate) and poly(benzyl methacrylate), allows for the formation of self-assembled nanostructures like nanoparticles with core-shell morphologies. iastate.edu These structures are of particular interest for applications in drug delivery and as interfacial agents.
Development of Advanced Multi-Stimuli Responsive Systems
Stimuli-responsive polymers, which undergo changes in their properties in response to external triggers, are a major focus of advanced materials research. rsc.orgnih.gov The development of multi-stimuli responsive systems based on this compound is a particularly exciting frontier. researchgate.net These "smart" polymers can respond to a combination of stimuli, such as pH, temperature, light, and redox potential, offering a higher level of control for applications like targeted drug delivery. rsc.orgresearchgate.netdtu.dk
For example, morpholine-functionalized poly(glycerol monomethacrylate)-poly(2-hydroxypropyl methacrylate) diblock copolymer vesicles have been shown to transform into worms or spheres upon a change in solution pH. rsc.org This pH-responsiveness is a valuable attribute for designing drug carriers that release their payload in the acidic microenvironment of tumors. nih.gov
The integration of multiple responsive moieties into a single polymer chain can lead to complex and synergistic behaviors. researchgate.net For instance, a polymer that is responsive to both pH and temperature could be designed to first accumulate at a target site due to a pH trigger and then release its cargo upon a localized temperature change. researchgate.net The synthesis of polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which exhibits both pH and temperature sensitivity, exemplifies this approach. researchgate.net
Future research in this area will likely focus on:
Designing PGMA-based systems that respond to a wider range of biological and physical stimuli. nih.gov
Improving the spatiotemporal control of the polymer's response to enable more precise and on-demand functionalities. nih.gov
Developing a deeper understanding of the mechanisms underlying multi-stimuli responsiveness to facilitate the rational design of these complex materials.
Challenges and Opportunities in Scale-Up and Industrial Translation of this compound Technologies
While this compound holds immense promise, the successful translation of PGMA-based technologies from the laboratory to industrial-scale production and clinical use faces several challenges. Overcoming these hurdles will be crucial for realizing the full potential of this versatile polymer.
For applications in additive manufacturing, ensuring consistent resin quality and performance is critical. rsc.org This includes controlling factors like viscosity, photoreactivity, and long-term stability. rsc.org The trade-offs between processing parameters and the final mechanical and thermal properties of the printed objects need to be carefully managed. preprints.org
In the context of biomedical applications, navigating the regulatory approval process is a significant undertaking. This requires comprehensive characterization of the material's biocompatibility, degradation profile, and the toxicological safety of its degradation products. colab.ws While PGMA has shown good biocompatibility, long-term in vivo studies are necessary to fully establish its safety and efficacy for specific applications. colab.ws
Despite these challenges, significant opportunities exist. The inherent tunability of PGMA allows for the creation of a wide range of materials from a single platform, potentially streamlining manufacturing processes. colab.ws The increasing demand for sustainable and bio-based materials in various industries, from personal care products to advanced medical devices, provides a strong market driver for PGMA-based technologies. iastate.edu Collaborative efforts between academia and industry will be key to addressing the challenges of scale-up and accelerating the commercialization of innovative PGMA products.
Q & A
Q. How can researchers critically evaluate the validity of toxicity studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
